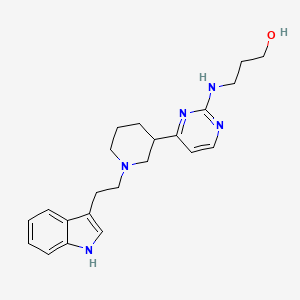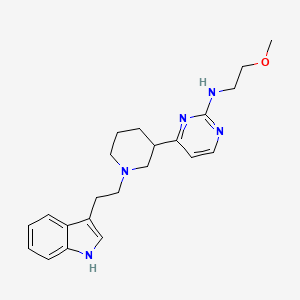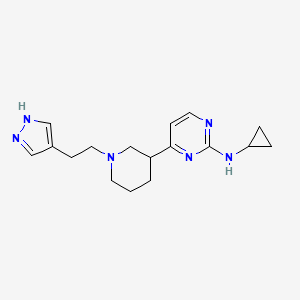
4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrazole, piperidine, and pyrimidine ringsThe final step involves the cyclization to form the pyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-tubercular agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 4-{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidin-3-yl}benzoic acid
Uniqueness
4-(1-(2-(1H-pyrazol-4-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is unique due to its combination of three different ring systems, which provides a versatile scaffold for various modifications.
Properties
Molecular Formula |
C17H24N6 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[1-[2-(1H-pyrazol-4-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H24N6/c1-2-14(12-23(8-1)9-6-13-10-19-20-11-13)16-5-7-18-17(22-16)21-15-3-4-15/h5,7,10-11,14-15H,1-4,6,8-9,12H2,(H,19,20)(H,18,21,22) |
InChI Key |
XDMVOJGTQPXEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CNN=C2)C3=NC(=NC=C3)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-N-propyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792719.png)
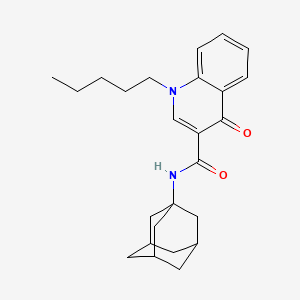
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792732.png)
![4-(1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792740.png)
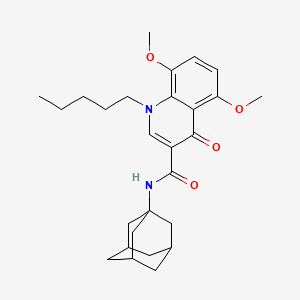
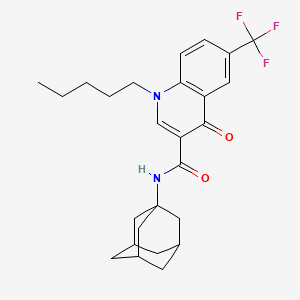
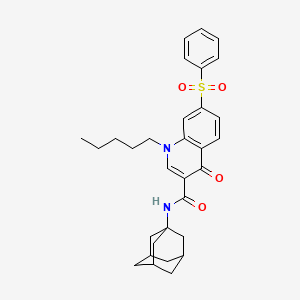
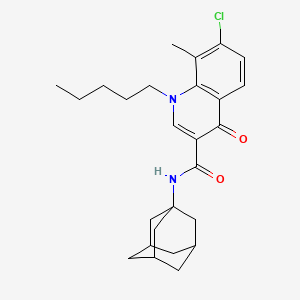
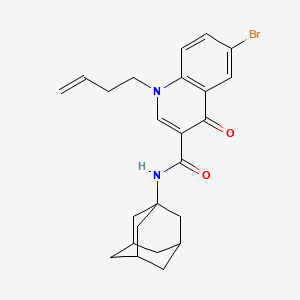
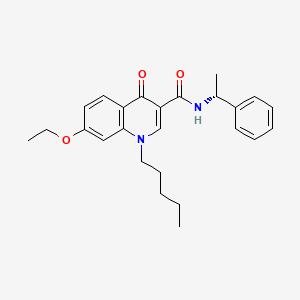
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-hydroxyethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792790.png)
![4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine](/img/structure/B10792792.png)
